molecular formula C18H17N3O4 B5066923 Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone

Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B5066923
M. Wt: 339.3 g/mol
InChI Key: HYJAHBVSQOUKHR-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that features a morpholine ring, a quinoline moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(morpholin-4-ylmethyl)quinolin-8-ol: Shares the quinoline and morpholine moieties but lacks the oxazole ring.

    2-Morpholin-4-yl-quinolin-8-ol:

Uniqueness

Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone is unique due to the presence of the oxazole ring, which can confer distinct chemical properties and biological activities. This structural feature may enhance its binding affinity to specific targets, increase its stability, or provide unique reactivity compared to similar compounds .

Properties

IUPAC Name

morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-18(21-7-9-23-10-8-21)15-11-14(25-20-15)12-24-16-5-1-3-13-4-2-6-19-17(13)16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJAHBVSQOUKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NOC(=C2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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